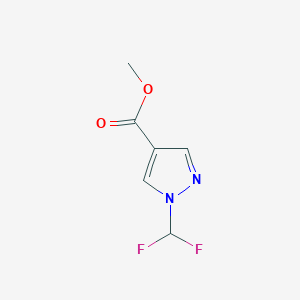

Methyl 1-(difluoromethyl)pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 2101196-06-7 . It has a molecular weight of 176.12 and is typically stored at ambient temperature . It is a solid with a low melting point .

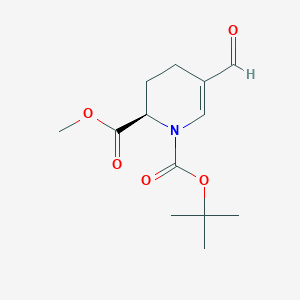

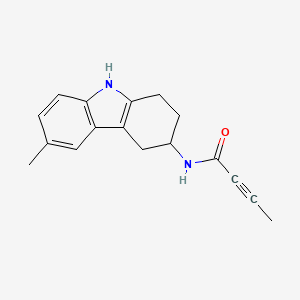

Molecular Structure Analysis

The molecular structure of “Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .Physical And Chemical Properties Analysis

“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is a solid with a low melting point . and is typically stored at ambient temperature .Applications De Recherche Scientifique

Antifungal Activity

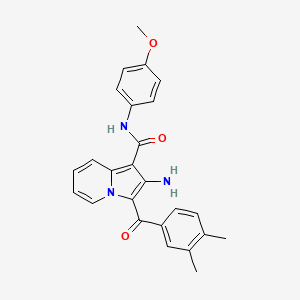

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for its antifungal properties. In a study by Du et al., a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. Notably, one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited higher antifungal activity than the commercial fungicide boscalid . The mechanism of action involves targeting mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH).

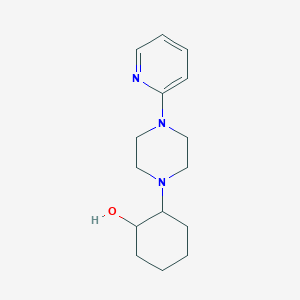

Agrochemical Industry

The motif of 3-(difluoromethyl)-1-methyl-1H-pyrazole is significant in the agrochemical industry. Several commercial fungicides, such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, incorporate this acyl moiety group. These compounds play a crucial role in crop protection and disease management .

Late-Stage Difluoromethylation

Researchers have explored alternative approaches to generate [CuCF2H] in situ. Notably, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is relevant, considering that it leads to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole, an important motif in agrochemicals .

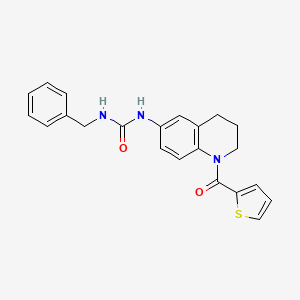

Triazolinone Herbicide Synthesis

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of triazolinone herbicides. Specifically, it contributes to the production of Sulfentrazone, an effective herbicide used in weed control .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Researchers have employed Topomer CoMFA (Comparative Molecular Field Analysis) to develop three-dimensional QSAR models for compounds containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group. Understanding the structure-activity relationships aids in designing more potent fungicides .

Molecular Docking Studies

In molecular docking simulations, the carbonyl oxygen atom of compound 9m interacts with specific amino acids (TYR58 and TRP173) on the succinate dehydrogenase enzyme. These interactions contribute to the compound’s antifungal activity .

Mécanisme D'action

“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . This inhibition blocks the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Propriétés

IUPAC Name |

methyl 1-(difluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-9-10(3-4)6(7)8/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBTVQJANDHJDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2672311.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)